REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2([C:12]#N)[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-:14].[K+].C(O)C[OH:18]>>[F:1][C:2]1[CH:3]=[C:4]([C:8]2([C:12]([OH:18])=[O:14])[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
7.41 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1(CCC1)C#N
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
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ice water
|
Quantity
|
140 mL
|
Type
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solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
|
EXTRACTION
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Details
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extracted with ether (3×100 mL)
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Type
|
WASH
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Details
|
The combined organics are washed with water (2×35 mL)
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Type
|
TEMPERATURE
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Details
|
The combined aqueous washings are cooled to 0° C.
|
Type
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CUSTOM
|
Details
|
Nitrogen is bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
to give a solid precipitate
|
Type
|
CUSTOM
|
Details
|
The solid is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 60° C. for 48 hours
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |